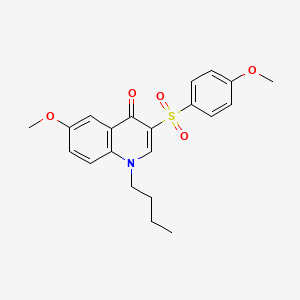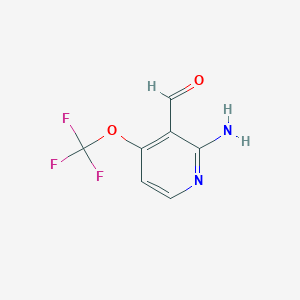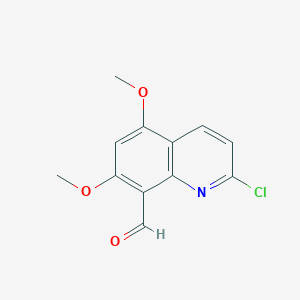![molecular formula C13H10ClN3O2S B2499974 N-(7-クロロ-4-メチルベンゾ[d]チアゾール-2-イル)-3-メチルイソキサゾール-5-カルボキサミド CAS No. 946286-99-3](/img/structure/B2499974.png)
N-(7-クロロ-4-メチルベンゾ[d]チアゾール-2-イル)-3-メチルイソキサゾール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide" is a chemical entity that may be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar chemical structures and their properties, which can be useful for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of isoxazole and thiazole derivatives is a topic of interest due to their potential biological activities. Paper discusses the synthesis of a 5-amino-3-methylisoxazole-4-carboxylic acid derivative, which shares the isoxazole moiety with our compound of interest. The synthesis involves experimental procedures that could be adapted for the synthesis of "N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide". Similarly, paper describes the synthesis of a thiazole derivative, which is relevant due to the thiazol moiety present in the compound of interest. The cyclization process mentioned in paper could potentially be applied to the synthesis of the target compound.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of compounds. Paper provides an example of how X-ray diffraction is used to characterize the structure of a thiazole derivative. The molecular structure of "N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide" could similarly be elucidated using this technique to confirm the arrangement of atoms and the overall geometry of the molecule.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. While the papers do not directly address the chemical reactions of the compound , they do provide insights into the reactivity of similar structures. For instance, the presence of amide and carboxylate groups in the compounds discussed in papers and suggests that "N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide" may undergo reactions typical of these functional groups, such as nucleophilic substitution or hydrolysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using various computational and experimental methods. Quantum-chemical DFT calculations, as mentioned in paper , could be employed to predict the electronic properties and reactivity of the compound. The Polarizable Continuum Model (SCRF/PCM) could be used to assess the solvent effects on the compound's properties. Additionally, the stereochemical investigations described in paper could provide insights into the chiral nature and optical activity of the compound, if any stereogenic centers are present.
科学的研究の応用
抗炎症作用
この化合物は、潜在的な抗炎症作用を持つことが判明しています . 一連の新しいN-(ベンゾ[d]チアゾール-2-イル)-2-[フェニル(2-(ピペリジン-1-イル)エチルアミノ]ベンズアミドおよびN-(ベンゾ[d]チアゾール-2-イル)-2-[フェニル(2-モルホリノ)エチルアミノ]ベンズアミド誘導体を合成し、抗炎症活性を評価しました . ベンゾチアゾール環の6位にメトキシ基を有し、ピペリジンおよびモルホリン部分が付加された化合物は、COX-1阻害に対して最も高いIC 50 (11.34 µMおよび11.21 µM)値を示しました .
抗菌作用
チアゾールは、この化合物の基本的な骨格であり、抗菌作用を持つことが判明しています . それらは、短時間作用型のスルホンアミド系薬物であるスルファチアゾールなどのさまざまな合成薬物に使用されています .
抗レトロウイルス作用
チアゾールは、リトナビルなどの抗レトロウイルス薬にも使用されています . これは、この化合物が、新しい抗レトロウイルス薬の開発に使用できる可能性があることを示唆しています。
抗真菌作用
チアゾールは、抗真菌作用を持つことが判明しています . たとえば、アバファングインはチアゾールを含む合成薬物です .
抗アルツハイマー病作用
チアゾールは、抗アルツハイマー病作用を持つことが判明しています . これは、この化合物が、アルツハイマー病の新しい薬の開発に使用できる可能性があることを示唆しています。
降圧作用
チアゾールは、降圧作用を持つことが判明しています . これは、この化合物が、新しい降圧薬の開発に使用できる可能性があることを示唆しています。
肝保護作用
チアゾールは、肝保護作用を持つことが判明しています . これは、この化合物が、新しい肝保護薬の開発に使用できる可能性があることを示唆しています。
作用機序
Target of Action
Similar compounds with a benzothiazole core have been reported to interact with cyclooxygenase (cox) enzymes . COX enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .
Mode of Action
It can be inferred from related studies that benzothiazole derivatives may inhibit cox enzymes, thereby reducing the production of prostaglandins and mitigating inflammation .
Biochemical Pathways
Based on its potential interaction with cox enzymes, it can be inferred that it may impact the arachidonic acid pathway, leading to a decrease in prostaglandin production and thus mitigating inflammation .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
Based on the potential inhibition of cox enzymes, it can be inferred that the compound may reduce inflammation by decreasing the production of prostaglandins .
将来の方向性
Thiazoles have been the subject of extensive research due to their diverse biological activities . Future research could focus on exploring the potential applications of “N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide” in various fields, including medicine and pharmacology.
生化学分析
Biochemical Properties
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby altering their function.
Cellular Effects
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . This compound can also affect gene expression by modulating transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . It can inhibit enzyme activity by occupying the active site or inducing conformational changes that reduce enzyme efficiency. Additionally, it can activate or inhibit signaling pathways by interacting with receptors and other signaling proteins, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, it may undergo degradation, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response, and exceeding this threshold can lead to detrimental outcomes.
Metabolic Pathways
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound. These metabolic processes can affect the overall pharmacokinetics and pharmacodynamics of the compound, influencing its efficacy and safety profile.
Transport and Distribution
The transport and distribution of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cells, it may localize to specific compartments, such as the cytoplasm, nucleus, or mitochondria, where it can exert its biological effects. The distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide plays a crucial role in its activity and function. This compound can be targeted to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may localize to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins.
特性
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S/c1-6-3-4-8(14)11-10(6)15-13(20-11)16-12(18)9-5-7(2)17-19-9/h3-5H,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQYVSWLKWULQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine](/img/structure/B2499891.png)


![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2499895.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide](/img/structure/B2499897.png)


![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2499903.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2499904.png)




